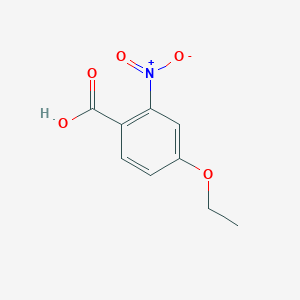

4-Ethoxy-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the second position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-ethoxybenzoic acid. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the ortho position relative to the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow nitration process. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The reaction mixture is carefully monitored for temperature and concentration to avoid over-nitration or decomposition of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.

Esterification: Concentrated sulfuric acid or other acid catalysts.

Major Products:

Reduction: 4-Ethoxy-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Ethyl 4-ethoxy-2-nitrobenzoate.

Applications De Recherche Scientifique

4-Ethoxy-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-ethoxy-2-nitrobenzoic acid depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The carboxylic acid group can form esters or amides, which are important in drug design and development. The ethoxy group can influence the compound’s solubility and reactivity.

Comparaison Avec Des Composés Similaires

4-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethoxy-4-nitrobenzoic acid: Similar structure but with the nitro group at the fourth position and the ethoxy group at the second position.

4-Ethoxy-3-nitrobenzoic acid: Similar structure but with the nitro group at the third position.

Uniqueness: 4-Ethoxy-2-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and applications. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Activité Biologique

4-Ethoxy-2-nitrobenzoic acid, also known as 2-ethoxy-4-nitrobenzoic acid (CAS Number: 2486-66-0), is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial and potential therapeutic applications. This article reviews the existing literature on the biological effects of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and implications for drug development.

- Molecular Formula : C₉H₉N₁O₅

- Molecular Weight : 211.173 g/mol

- Melting Point : 146°C to 151°C

- IUPAC Name : 2-ethoxy-4-nitrobenzoic acid

- SMILES : CCOC1=C(C=CC(=C1)N+[O-])C(=O)O

Research indicates that compounds with nitro groups, such as this compound, exhibit significant antimicrobial activity. The nitro group is known to be crucial for the activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The mechanisms proposed include:

- Inhibition of Mycobacterial Growth : Nitrobenzoates have shown enhanced activity against Mtb due to their ability to be activated by mycobacterial enzymes, which convert them into more potent forms within the bacterial cell .

- Cell Viability Effects : Studies using the THP-1 human monocytic cell line have demonstrated that treatment with this compound affects cell viability, indicating potential cytotoxic effects at certain concentrations .

Antimicrobial Efficacy

A comparative analysis of various nitrobenzoate derivatives shows that those with specific substitutions exhibit increased activity against Mtb. For instance, the presence of a nitro group at the para position significantly enhances the compound's ability to inhibit bacterial growth.

| Compound | MIC (µg/mL) | Activity Against Mtb |

|---|---|---|

| 4-Nitrobenzoic Acid | 0.03 - 0.12 | High |

| 3,5-Dinitrobenzoic Acid | <0.01 | Very High |

| This compound | TBD | Moderate |

Note: MIC = Minimum Inhibitory Concentration

Case Studies

- Antimycobacterial Activity : A study investigated various benzoic acid derivatives for their antimycobacterial properties, revealing that compounds with nitro groups were particularly effective. The study found that 4-nitrobenzoic acid could inhibit pathogen growth in vitro and suggested further exploration of its derivatives for potential therapeutic applications .

- Cytotoxicity Assessment : In another study focusing on cytotoxicity, THP-1 cells treated with different concentrations of this compound showed a dose-dependent decrease in viability, which was assessed using the PrestoBlue assay. This finding indicates a need for careful evaluation of dosage in therapeutic contexts .

Propriétés

IUPAC Name |

4-ethoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIBMPOSLZTHOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325535 |

Source

|

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-98-8 |

Source

|

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.